2-Amino-4-(2,2,2-trifluoroethyl)phenol
Description
2-Amino-4-(2,2,2-trifluoroethyl)phenol is a fluorinated phenolic compound featuring an amino group (-NH₂) at the 2-position and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol. The trifluoroethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity.
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-amino-4-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3,13H,4,12H2 |
InChI Key |
HOFTVVRIHZFIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-4-(2,2,2-trifluoroethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated phenol, is reacted with a trifluoroethylamine under specific conditions. The reaction typically requires a base to facilitate the substitution process and may be carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
2-Amino-4-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Amino-4-(2,2,2-trifluoroethyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related fluorinated phenolic derivatives:
Key Observations:
Substituent Effects: The trifluoroethyl group (-CH₂CF₃) in the target compound introduces greater steric bulk and moderate hydrophobicity compared to the smaller trifluoromethyl (-CF₃) group in 2-Amino-4-(trifluoromethyl)phenol . The hydrochloride salt of 4-(1-Amino-2,2,2-trifluoroethyl)phenol exhibits enhanced water solubility due to ionic character .
Electronic Effects: The electron-withdrawing nature of -CH₂CF₃ lowers the pKa of the phenolic -OH group (increased acidity) compared to non-fluorinated analogs.
Physicochemical and Reactivity Comparisons
Notes:
- The trifluoroethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design.
- The tertiary amine in 4-{Phenyl[(2,2,2-trifluoroethyl)amino]methyl}phenol reduces hydrogen-bonding capacity, limiting its use in coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
